2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
Description
2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CAS: 103577-66-8) is a critical intermediate in the synthesis of Lansoprazole, a proton pump inhibitor (PPI) used to treat gastrointestinal disorders . Its molecular formula is C₉H₁₀F₃NO₂·HCl, featuring a hydroxymethyl (-CH₂OH) group at position 2, a methyl (-CH₃) group at position 3, and a trifluoroethoxy (-OCH₂CF₃) substituent at position 4 of the pyridine ring . The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical manufacturing .
This compound is synthesized via sequential reactions involving nitration, substitution, and reduction steps. For instance, the hydroxymethyl group is introduced by hydrolyzing the corresponding chloromethyl precursor (CAS: 127337-60-4) under controlled conditions . Its structural features, particularly the trifluoroethoxy group, contribute to enhanced metabolic stability and binding affinity in the final drug molecule .
Properties
IUPAC Name |
[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2.ClH/c1-6-7(4-14)13-3-2-8(6)15-5-9(10,11)12;/h2-3,14H,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKSKMLOGCCLGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)OCC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657725 | |
| Record name | [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253345-80-1 | |
| Record name | 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253345-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CAS No. 103577-66-8) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H10F3NO2
- Molecular Weight : 221.18 g/mol
- Melting Point : 93-94 °C
- Density : 1.3 g/cm³
- Boiling Point : 273.6 °C at 760 mmHg
The trifluoroethoxy group in this compound enhances its lipophilicity, which may contribute to its ability to interact with biological membranes and proteins. The presence of the hydroxymethyl group is also significant as it can participate in hydrogen bonding, potentially influencing the compound's binding affinity to various biological targets.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit increased antimicrobial activity. For instance, studies have shown that the incorporation of trifluoromethyl groups can enhance the potency of drugs against various pathogens by altering their interaction with bacterial cell membranes and metabolic pathways .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. In particular, studies have demonstrated that similar pyridine derivatives can act as inhibitors for enzymes involved in neurotransmitter uptake, such as serotonin transporters. The trifluoromethyl group may enhance this inhibitory activity by stabilizing the interaction between the enzyme and the inhibitor .
Case Studies
- In Vitro Studies : A study evaluated the effects of various pyridine derivatives on human cell lines and reported that this compound exhibited significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .
- Pharmacokinetics : Research on related compounds indicates that trifluoromethylated pyridines often show altered pharmacokinetic profiles, including improved absorption and longer half-lives due to their lipophilic nature . This suggests that similar properties may be present in this compound.
Comparative Biological Activity Table
| Property | 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl | Related Compounds |
|---|---|---|
| Antimicrobial Activity | Moderate to high against gram-positive bacteria | Trifluoromethylated antibiotics |
| Enzyme Inhibition | Potential inhibition of serotonin transporter | Fluoxetine (Prozac) |
| Cytotoxicity | Significant against certain cancer cell lines | Cisplatin |
| Pharmacokinetic Profile | Likely enhanced absorption and bioavailability | Lansoprazole |
Comparison with Similar Compounds
Structural Analogs in Proton Pump Inhibitors (PPIs)
The compound is structurally related to intermediates used in PPI synthesis. Key analogs include:
Key Differences :
- Substituent Effects : The trifluoroethoxy group in the target compound increases electron-withdrawing effects compared to methoxypropoxy analogs, enhancing acidity and binding to H⁺/K⁺ ATPase enzymes .
- Reactivity : Chloromethyl derivatives (e.g., CAS: 127337-60-4) are more reactive toward nucleophilic substitution, enabling thioether bond formation with benzimidazole moieties in PPIs . Hydroxymethyl derivatives require activation (e.g., via thionyl chloride) for similar reactivity .
Physicochemical Properties
- Lipophilicity : The chloromethyl derivative (LogKow = 3.42) is more lipophilic than the hydroxymethyl analog, influencing membrane permeability and metabolic clearance .
- Stability : Hydroxymethyl compounds are prone to oxidation, necessitating protective handling, whereas chloromethyl analogs are more stable but require careful storage to avoid hydrolysis .
Q & A
Q. What are the optimized synthetic routes for 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution and rearrangement steps. For example, starting from 2,3-dimethyl-4-nitropyridine-1-oxide, trifluoroethanol acts as both solvent and reagent under alkaline conditions (K₂CO₃/KOH). This yields 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide, which undergoes rearrangement with acetic anhydride to form the acetoxymethyl intermediate. Subsequent hydrolysis and purification achieve a 71% overall yield . Key variables include:
- Solvent selection : Polar aprotic solvents enhance nucleophilic substitution efficiency.
- Temperature : Rearrangement steps require controlled heating to avoid side reactions.
- Base strength : Mixed alkali systems (K₂CO₃/KOH) improve regioselectivity.
Q. How is the structural identity of this compound validated in research settings?
Structural confirmation relies on:
- SMILES/InChI : Canonical SMILES:
COC1=NC=CC(=C1)CCl.Cl; InChI:InChI=1S/C9H9ClF3NO.ClH. - Spectroscopic data : NMR (¹H/¹³C) and mass spectrometry (accurate mass: 275.0092) verify substituent positions and purity .
- Crystallography : X-ray diffraction (if crystalline) resolves stereochemical ambiguities.
Q. What are the recommended storage and handling protocols to ensure compound stability?
- Storage : Maintain at 2–8°C in airtight containers to prevent hydrolysis or oxidation .
- Handling : Use PPE (nitrile gloves, EN 166-compliant goggles) and avoid dust formation. Work under fume hoods to minimize inhalation risks .
Advanced Research Questions
Q. How do structural modifications (e.g., hydroxymethyl vs. chloromethyl groups) impact biological activity?
Comparative studies with analogs (e.g., 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride) reveal:
- Hydroxymethyl group : Enhances solubility and metabolic stability due to hydrogen bonding.
- Chloromethyl group : Increases electrophilicity, potentially improving reactivity in prodrug systems .
Data Table :
| Derivative | LogP | Reactivity (Nucleophilic Substitution) | Solubility (H₂O) |
|---|---|---|---|
| Hydroxymethyl | 1.2 | Low | High |
| Chloromethyl | 2.8 | High | Moderate |
| Data inferred from structural analogs in |
Q. What analytical methods resolve contradictions in purity assessments between HPLC and NMR?
Discrepancies arise from:
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
- Acidic conditions (pH < 3) : Protonation of the pyridine nitrogen enhances stability by reducing nucleophilic attack on the hydroxymethyl group.
- Alkaline conditions (pH > 8) : Hydroxymethyl group undergoes hydrolysis, forming formaldehyde and degrading the compound .
Experimental validation : Stability studies using accelerated degradation protocols (ICH Q1A) are recommended .
Q. How does the trifluoroethoxy group influence pharmacokinetic properties in preclinical models?
The trifluoroethoxy moiety :
- Increases metabolic resistance due to C-F bond strength.
- Enhances membrane permeability via lipophilicity (LogP ~1.2) .
In vivo studies: Rodent models show prolonged half-life (t₁/₂ = 4.2 hr) compared to non-fluorinated analogs (t₁/₂ = 1.8 hr) .
Methodological Recommendations
8. Best practices for scaling up synthesis without compromising yield:
- Continuous flow reactors : Minimize exothermic risks during trifluoroethoxy substitution .
- Crystallization optimization : Use anti-solvent (e.g., diethyl ether) to improve purity >98% .
9. Strategies to mitigate genotoxic risks from chlorinated intermediates:
Q. How to design structure-activity relationship (SAR) studies for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
